molecular formula C11H21NO3 B1594778 Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate CAS No. 71172-51-5

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

Cat. No. B1594778
CAS RN: 71172-51-5
M. Wt: 215.29 g/mol
InChI Key: PQHKGZQMAHHJTD-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 . It is used for proteomics research .


Physical And Chemical Properties Analysis

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate has a molecular weight of 215.29 . The search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

Novel Neurokinin-1 Receptor Antagonist

Research has identified Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate as a component in the development of neurokinin-1 (NK1) receptor antagonists. One study describes the synthesis of a water-soluble NK1 receptor antagonist, highlighting its potential for oral and intravenous administration for conditions like emesis and depression. The compound exhibited high affinity and long duration of action, suggesting its utility in clinical settings (Harrison et al., 2001).

Polymorphism Characterization in Pharmaceutical Compounds

Another application is in the characterization of polymorphic forms of pharmaceutical compounds. A study detailed the use of spectroscopic and diffractometric techniques to investigate two polymorphic forms of a related compound. This research is vital for understanding the physical and chemical properties of pharmaceuticals, affecting their stability, solubility, and bioavailability (Vogt et al., 2013).

Low Toxicity Reducing Agent

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate has also been explored for its utility as a reducing agent. A specific study synthesized a dimer with low toxicity and water solubility, demonstrating its potential as a one-electron reducing agent in various chemical reactions (Gaudiano et al., 1993).

Precursor for Synthesizing Quinoline Derivatives

The compound has been utilized as a precursor in the synthesis of N-substituted quinoline derivatives. This research is significant for developing new pharmaceuticals, highlighting the versatility of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate in synthetic organic chemistry (Thakur et al., 2015).

Antifungal and Antibacterial Agents

Furthermore, derivatives of Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate have been evaluated for their antifungal and antibacterial properties. These studies contribute to the search for new therapeutic agents against microbial infections (Bardiot et al., 2015; Asghari et al., 2014).

properties

IUPAC Name

ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-14-11(13)5-6-12-7-9(2)15-10(3)8-12/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKGZQMAHHJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991489
Record name Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

CAS RN

71172-51-5
Record name Ethyl 2,6-dimethyl-4-morpholinepropanoate
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Record name Ethyl 2,6-dimethyl-4-morpholinepropionate
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Record name 71172-51-5
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Record name Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate
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Record name Ethyl 2,6-dimethyl-4-morpholinepropionate
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Synthesis routes and methods

Procedure details

This intermediate (26.0 g.) was prepared using the procedure described in Example 4a except using 24.5 ml. (0.2 mole) of 2,6-dimethylmorpholine, 19.2 ml. (0.20 mole) of ethyl 3-chloropropionate, and 30.3 ml. (0.22 mole) of triethylamine in 60 ml. of toluene and was isolated as a colorless liquid boiling 88°-88.5° C. at 5 mm of Hg.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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